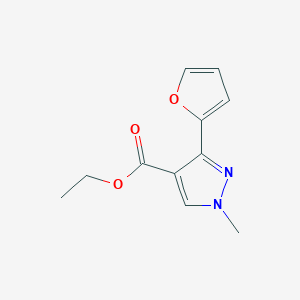

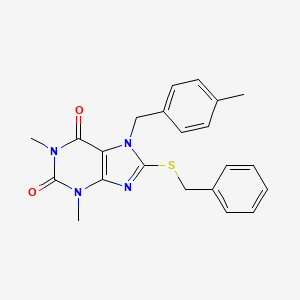

ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(furan-2-yl)propanoate is a reactive compound that can be used as a photooxidation sensitizer in organic synthesis . It’s highly reactive and has been shown to undergo oxacycles with acetonitrile . It can also be used as a flavoring agent in the food industry .

Synthesis Analysis

Furan synthesis involves a variety of methods, including the Paal-Knorr Furan Synthesis . This method involves the mild oxidation of alkyl enol ethers to enals, employing low loadings of a palladium catalyst . Other methods involve gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions. For example, they can undergo a mild oxidation of alkyl enol ethers to enals, allowing the formation of di-, tri-, and tetrasubstituted olefins . They can also participate in gold-catalyzed cyclizations of diols and triols .

Physical And Chemical Properties Analysis

Ethyl 3-(furan-2-yl)propionate has a refractive index of 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.) . It’s also known to have a fruity, pineapple, and sweet organoleptic property .

Mecanismo De Acción

Safety and Hazards

Ethyl 3-(furan-2-yl)propionate is classified as a combustible liquid . It has a flash point of 195.8 °F (closed cup) or 91 °C (closed cup) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment when handling this compound .

Direcciones Futuras

Furan platform chemicals have potential beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

Propiedades

IUPAC Name |

ethyl 3-(furan-2-yl)-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCQVYYUSSPRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433237.png)